tert-Butyl (5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate
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Overview
Description
tert-Butyl (5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to a brominated tetrahydropyrimidine ring. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate typically involves the following steps:
Bromination of Tetrahydropyrimidine: The starting material, tetrahydropyrimidine, undergoes bromination using a brominating agent such as hydrogen bromide or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Carbamate Formation: The brominated tetrahydropyrimidine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, leading to the formation of the corresponding tetrahydropyrimidine derivative.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify the existing ones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted tetrahydropyrimidine derivatives.
Reduction Reactions: Formation of de-brominated tetrahydropyrimidine derivatives.
Oxidation Reactions: Formation of oxidized tetrahydropyrimidine derivatives with additional functional groups.
Scientific Research Applications
tert-Butyl (5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Uniqueness
tert-Butyl (5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate is unique due to its specific brominated tetrahydropyrimidine structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
679430-58-1 |
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Molecular Formula |
C9H16BrN3O2 |
Molecular Weight |
278.15 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-1,4,5,6-tetrahydropyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C9H16BrN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h6H,4-5H2,1-3H3,(H2,11,12,13,14) |
InChI Key |
KEOSDHPKDYWWKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NCC(CN1)Br |
Origin of Product |
United States |
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